molecular formula C28H42N2O2 B588044 NSC-33994-d4 CAS No. 1795134-33-6

NSC-33994-d4

Cat. No.: B588044
CAS No.: 1795134-33-6
M. Wt: 442.68
InChI Key: QFNJFVBKASKGEU-VXAQQSGFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC-33994-d4 involves the incorporation of deuterium atoms into the parent compound NSC-33994. The parent compound, NSC-33994, can be synthesized through a series of organic reactions involving the coupling of specific phenol derivatives with diethylamino groups. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as the laboratory synthesis but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

NSC-33994-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated amines.

Scientific Research Applications

NSC-33994-d4 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

NSC-33994-d4 exerts its effects by selectively inhibiting JAK2, a tyrosine kinase involved in cytokine-mediated signal transduction. The compound binds to the active site of JAK2, preventing its autophosphorylation and subsequent activation of signal transducer and activator of transcription (STAT) proteins. This inhibition disrupts the JAK-STAT signaling pathway, leading to altered gene transcription and reduced cell proliferation .

Properties

CAS No.

1795134-33-6

Molecular Formula

C28H42N2O2

Molecular Weight

442.68

IUPAC Name

2-[dideuterio(diethylamino)methyl]-4-[(E)-4-[3-[dideuterio(diethylamino)methyl]-4-hydroxyphenyl]hex-3-en-3-yl]phenol

InChI

InChI=1S/C28H42N2O2/c1-7-25(21-13-15-27(31)23(17-21)19-29(9-3)10-4)26(8-2)22-14-16-28(32)24(18-22)20-30(11-5)12-6/h13-18,31-32H,7-12,19-20H2,1-6H3/b26-25+/i19D2,20D2

InChI Key

QFNJFVBKASKGEU-VXAQQSGFSA-N

SMILES

CCC(=C(CC)C1=CC(=C(C=C1)O)CN(CC)CC)C2=CC(=C(C=C2)O)CN(CC)CC

Synonyms

4,4’-[(1E)-1,2-Diethyl-1,2-ethenediyl]bis[2-[(diethylamino)methyl]phenol-d4;  (E)-4,4’-(1,2-Diethyl-1,2-ethenediyl)bis[2-[(diethylamino)methyl]phenol-d4; 

Origin of Product

United States

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